

Streptolysin O: A Versatile Tool for Unraveling Cell Death Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Streptolysin O

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Streptolysin O (SLO), a pore-forming toxin produced by *Streptococcus pyogenes*, has emerged as an invaluable tool for cell biologists and drug development professionals. Its ability to create pores in the plasma membrane in a controlled manner allows for the delivery of molecules into the cytoplasm and the induction of various forms of programmed cell death. These application notes provide a comprehensive overview and detailed protocols for utilizing SLO to study apoptosis, pyroptosis, and necroptosis.

Introduction to Streptolysin O

Streptolysin O is a cholesterol-dependent cytolysin that binds to cholesterol in the cell membrane of eukaryotic cells.[1] Upon binding, SLO monomers oligomerize to form large transmembrane pores, with diameters that can reach up to 35 nm.[2][3] This process disrupts the integrity of the plasma membrane, leading to a flux of ions and small molecules, and at higher concentrations, the release of larger cytosolic proteins. This pore-forming capacity is the basis for its utility in cell death research. At sublethal concentrations, SLO can be used to transiently permeabilize cells for the delivery of otherwise impermeable substances such as antibodies, peptides, or fluorescent probes.[4] At higher concentrations, the cellular damage inflicted by SLO triggers distinct cell death signaling pathways.

Mechanisms of SLO-Induced Cell Death

The cellular response to SLO-induced membrane damage is multifaceted and concentration-dependent, leading to different forms of programmed cell death:

- **Apoptosis:** At lower concentrations, the cellular stress induced by SLO pores can activate the intrinsic pathway of apoptosis. This is often characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[5][6] SLO can facilitate apoptosis in various cell types, including keratinocytes and macrophages.[1][5]
- **Pyroptosis:** SLO is a potent activator of the NLRP3 inflammasome.[7][8] The formation of SLO pores leads to potassium efflux, a key trigger for NLRP3 inflammasome assembly. This multi-protein complex activates caspase-1, which in turn cleaves gasdermin D (GSDMD) and the pro-inflammatory cytokines IL-1 β and IL-18.[7][9] The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to lytic, inflammatory cell death known as pyroptosis.
- **Necroptosis:** While less directly characterized for SLO, pore-forming toxins, in general, can induce necroptosis, a form of regulated necrosis. This pathway is typically activated when apoptosis is inhibited and is mediated by the RIPK1, RIPK3, and MLKL kinases.[10] The membrane damage caused by SLO can serve as a trigger for this inflammatory cell death pathway.

Data Presentation: Quantitative Analysis of SLO-Induced Cell Death

The following tables summarize quantitative data from various studies on the effects of **Streptolysin O** on different cell lines.

Cell Line	SLO Concentration	Incubation Time	Observed Effect	Assay Used	Reference
Macrophages (J774)	Dose-dependent	4 hours	Increased apoptosis	TUNEL Assay	[6]
Human PBMCs	Not specified	Not specified	SLO induces apoptosis	Not specified	[6]
Human Neutrophils	Not specified	Not specified	SLO is necessary and sufficient for apoptosis	Not specified	[6]
THP-1 (human monocytic cell line)	Not specified	Not specified	SLO is responsible for apoptosis induction	Not specified	[11]
Human Keratinocytes	Not specified	Not specified	SLO facilitates apoptosis	Not specified	[1]
Macrophages	Not specified	Not specified	SLO is necessary and sufficient for apoptosis	Virulence factor mutant screen	[5]
Pharyngeal cells	6.25 µg/ml	2 hours	LDH and glutathione release	LDH assay	[12]
Human Keratinocytes	Not specified	Not specified	Positive correlation between SLO activity and cytotoxicity	Cytotoxicity assay	[13]

Assay	Cell Line	SLO Treatment Conditions	Key Findings	Reference
Caspase-1 Activation	Macrophages	Live <i>S. pyogenes</i> infection	Caspase-1 activation requires SLO	[7]
IL-1 β Secretion	Macrophages	Live <i>S. pyogenes</i> infection	IL-1 β secretion requires SLO and the NLRP3 inflammasome	[7]
LDH Release	Macrophages infected with GAS	0, 2, and 4 hours post-infection	Both SLO and NADase contribute to cytotoxicity	[5]
Pyroptosis	LPS-primed Bone Marrow-Derived Macrophages (BMDMs)	Varying SLO concentrations for 5 and 30 minutes	SLO induces pyroptosis, evidenced by increased cell death at 30 min compared to 5 min	[9]
IL-1 β Secretion	LPS-primed BMDMs	Varying SLO concentrations for 30 minutes	SLO induces dose-dependent IL-1 β secretion, which decreases at highly toxic concentrations	[9]

Experimental Protocols

Here we provide detailed protocols for inducing and analyzing different forms of cell death using **Streptolysin O**. It is crucial to titrate the optimal SLO concentration for each cell line and experimental setup, as cell susceptibility can vary.

Protocol 1: Induction of Apoptosis with Streptolysin O and Analysis by Annexin V/PI Staining

This protocol describes the induction of apoptosis in a generic adherent cell line (e.g., HeLa cells) using a sub-lytic concentration of SLO, followed by analysis using Annexin V and Propidium Iodide (PI) staining by flow cytometry.

Materials:

- Adherent cells (e.g., HeLa)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **Streptolysin O** (SLO), activated according to the manufacturer's instructions
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Trypsin-EDTA
- Annexin V-FITC/PI Apoptosis Detection Kit
- 1X Annexin V Binding Buffer
- Flow cytometer

Procedure:

- **Cell Seeding:** Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
- **SLO Titration (Recommended):** To determine the optimal sub-lytic concentration, treat cells with a range of SLO concentrations (e.g., 50-500 ng/mL) for 2-4 hours. Assess cell viability using a method like Trypan Blue exclusion or a commercial viability assay. Choose a concentration that induces signs of apoptosis without causing excessive immediate lysis.
- **Induction of Apoptosis:**
 - Wash the cells once with pre-warmed PBS.

- Add fresh, serum-free medium containing the pre-determined concentration of activated SLO.
- Incubate for 2-4 hours at 37°C in a CO2 incubator.
- Cell Harvesting:
 - Gently collect the culture supernatant, which may contain detached apoptotic cells.
 - Wash the adherent cells with PBS.
 - Add Trypsin-EDTA to detach the cells.
 - Combine the detached cells with the supernatant collected earlier.
 - Centrifuge at 300 x g for 5 minutes.
- Annexin V/PI Staining:
 - Wash the cell pellet twice with cold PBS.
 - Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Induction of Pyroptosis with Streptolysin O and Analysis by LDH Release Assay

This protocol details the induction of pyroptosis in macrophages (e.g., J774A.1 or primary bone marrow-derived macrophages) using SLO and its quantification by measuring Lactate Dehydrogenase (LDH) release.

Materials:

- Macrophage cell line (e.g., J774A.1)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Lipopolysaccharide (LPS) for priming (optional but recommended)
- **Streptolysin O (SLO)**, activated
- LDH Cytotoxicity Assay Kit
- 96-well plate
- Plate reader

Procedure:

- Cell Seeding: Seed macrophages in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Priming (Optional): For robust inflammasome activation, prime the cells with LPS (1 $\mu\text{g/mL}$) for 4 hours.
- Induction of Pyroptosis:
 - Wash the cells once with pre-warmed serum-free medium.
 - Add fresh serum-free medium containing a lytic concentration of activated SLO (e.g., 250-1000 ng/mL).

- Include the following controls:
 - Untreated control: Cells in medium only (for spontaneous LDH release).
 - Maximum LDH release control: Cells treated with the lysis buffer provided in the LDH kit.
- Incubate for 30-60 minutes at 37°C.
- LDH Assay:
 - Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
 - Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
 - Prepare the LDH reaction mixture according to the manufacturer's protocol.
 - Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
 - Incubate for 30 minutes at room temperature, protected from light.
 - Add 50 µL of the stop solution provided in the kit.
- Data Analysis:
 - Measure the absorbance at 490 nm using a plate reader.
 - Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = $\frac{[(\text{Sample Absorbance} - \text{Spontaneous Release Absorbance}) / (\text{Maximum Release Absorbance} - \text{Spontaneous Release Absorbance})] \times 100}$

Protocol 3: Investigating Necroptosis using Streptolysin O

This protocol provides a framework for investigating SLO-induced necroptosis, which often occurs when apoptosis is inhibited. The murine fibrosarcoma cell line L929 is a well-established model for studying necroptosis.

Materials:

- L929 cells
- Complete culture medium (e.g., RPMI 1640 with 10% FBS)
- **Streptolysin O** (SLO), activated
- Pan-caspase inhibitor (e.g., z-VAD-fmk)
- RIPK1 inhibitor (e.g., Necrostatin-1)
- PI or other viability dye
- Fluorescence microscope or plate reader

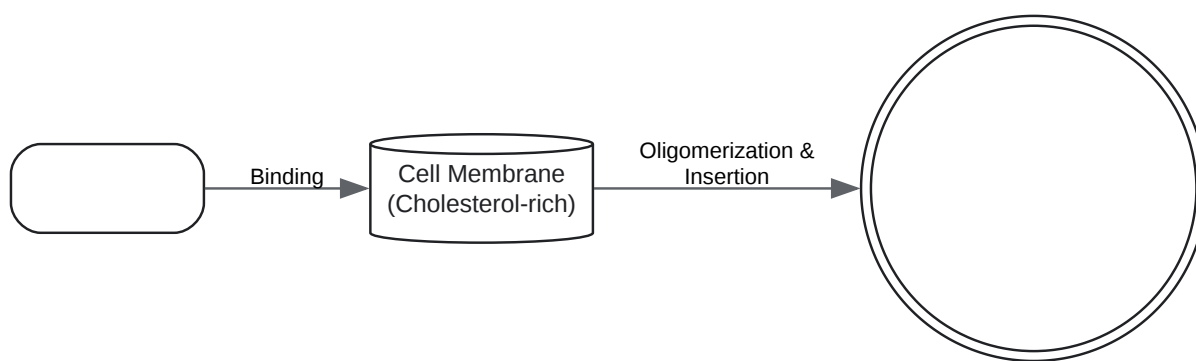
Procedure:

- Cell Seeding: Seed L929 cells in a 24-well plate and allow them to adhere overnight.
- Inhibitor Pre-treatment:
 - Pre-treat the cells with z-VAD-fmk (20 μ M) for 1 hour to block apoptosis.
 - For a necroptosis inhibition control, pre-treat a set of wells with both z-VAD-fmk (20 μ M) and Necrostatin-1 (30 μ M) for 1 hour.
- Induction of Necroptosis:
 - Add a lytic concentration of activated SLO (e.g., 500-2000 ng/mL) to the wells.
 - Incubate for 2-6 hours at 37°C.
- Analysis of Cell Death:
 - Add Propidium Iodide (1 μ g/mL) to each well.
 - Incubate for 5-10 minutes.

- Visualize and quantify the PI-positive (necroptotic) cells using a fluorescence microscope. Alternatively, use a plate-based viability assay.
- Interpretation: A significant increase in cell death in the presence of z-VAD-fmk that is rescued by Necrostatin-1 is indicative of necroptosis.

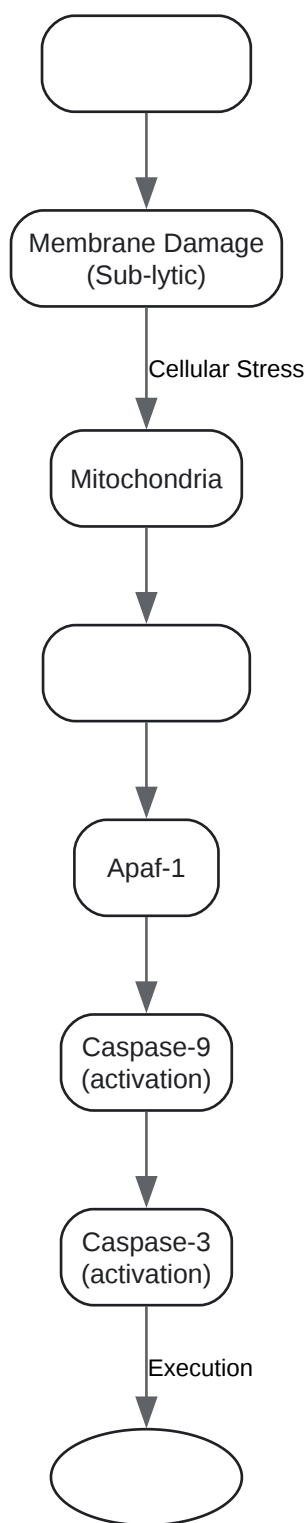
Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.



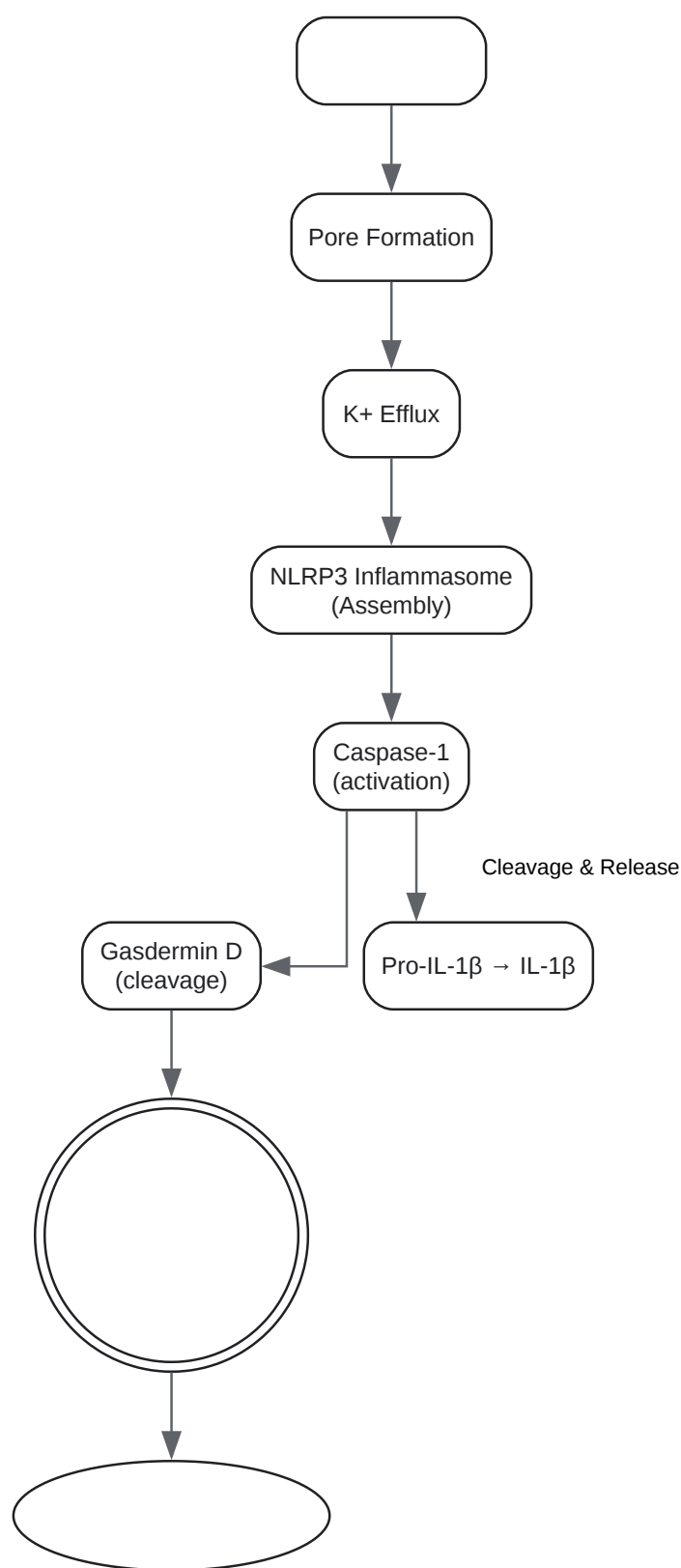
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Fig. 1: Mechanism of **Streptolysin O** Pore Formation.



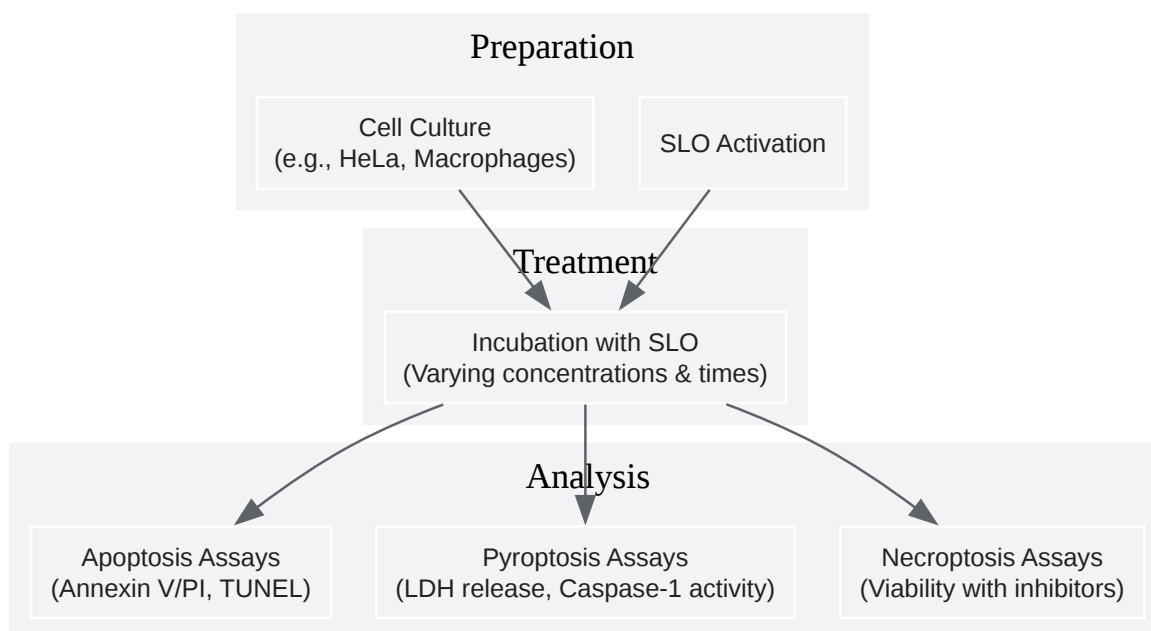
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Fig. 2: SLO-Induced Intrinsic Apoptosis Pathway.



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Fig. 3: SLO-Induced NLRP3 Inflammasome and Pyroptosis.



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Fig. 4: General Experimental Workflow for Studying SLO-Induced Cell Death.

Conclusion

Streptolysin O is a powerful and versatile tool for investigating the intricate pathways of programmed cell death. By carefully controlling the experimental conditions, researchers can specifically induce apoptosis, pyroptosis, or necroptosis, allowing for a detailed dissection of these fundamental cellular processes. The protocols and information provided in these application notes serve as a guide for utilizing SLO to advance our understanding of cell death and to facilitate the development of novel therapeutics targeting these pathways.

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- To cite this document: BenchChem. [Streptolysin O: A Versatile Tool for Unraveling Cell Death Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094021#streptolysin-o-for-studying-apoptosis-and-other-cell-death-mechanisms]

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